Cas no 257282-90-9 (6-methyl-4-nitro-1,3-benzothiazol-2-amine)

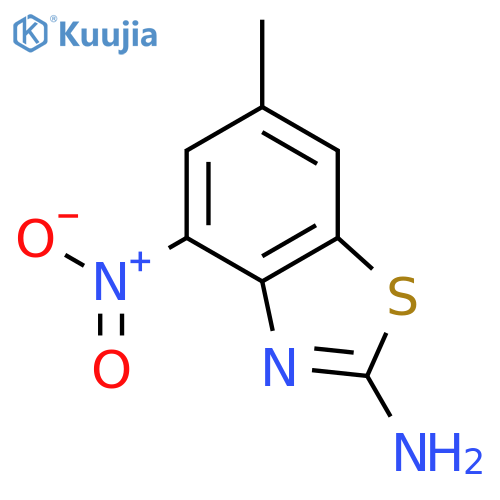

257282-90-9 structure

商品名:6-methyl-4-nitro-1,3-benzothiazol-2-amine

6-methyl-4-nitro-1,3-benzothiazol-2-amine 化学的及び物理的性質

名前と識別子

-

- 2-Benzothiazolamine,6-methyl-4-nitro-

- 2-Benzothiazolamine,6-methyl-4-nitro-(9CI)

- 257282-90-9

- AKOS000299556

- CS-0336160

- 6-methyl-4-nitro-1,3-benzothiazol-2-amine

- SR-01000318793-1

- BB 0244034

- 6-Methyl-4-nitro-benzothiazol-2-ylamine

- 6-Methyl-4-nitrobenzo[d]thiazol-2-amine

- SR-01000318793

- SCHEMBL10967379

-

- インチ: InChI=1S/C8H7N3O2S/c1-4-2-5(11(12)13)7-6(3-4)14-8(9)10-7/h2-3H,1H3,(H2,9,10)

- InChIKey: RCBABQGURHXXTH-UHFFFAOYSA-N

- ほほえんだ: CC1C=C([N+]([O-])=O)C2N=C(N)SC=2C=1

計算された属性

- せいみつぶんしりょう: 209.026

- どういたいしつりょう: 209.026

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 14

- 回転可能化学結合数: 0

- 複雑さ: 245

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 113Ų

- 疎水性パラメータ計算基準値(XlogP): 2.2

じっけんとくせい

- 密度みつど: 1.5±0.1 g/cm3

- ふってん: 426.1±37.0 °C at 760 mmHg

- フラッシュポイント: 211.5±26.5 °C

- じょうきあつ: 0.0±1.0 mmHg at 25°C

6-methyl-4-nitro-1,3-benzothiazol-2-amine セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

6-methyl-4-nitro-1,3-benzothiazol-2-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B499175-10mg |

6-methyl-4-nitro-1,3-benzothiazol-2-amine |

257282-90-9 | 10mg |

$ 50.00 | 2022-06-07 | ||

| TRC | B499175-100mg |

6-methyl-4-nitro-1,3-benzothiazol-2-amine |

257282-90-9 | 100mg |

$ 320.00 | 2022-06-07 | ||

| TRC | B499175-50mg |

6-methyl-4-nitro-1,3-benzothiazol-2-amine |

257282-90-9 | 50mg |

$ 210.00 | 2022-06-07 |

6-methyl-4-nitro-1,3-benzothiazol-2-amine 関連文献

-

Dinah R. Parker,Michael J. Pitcher,Peter J. Baker,Isabel Franke,Tom Lancaster,Stephen J. Blundell,Simon J. Clarke Chem. Commun., 2009, 2189-2191

-

Man Vir Singh,Sudesh Kumar,Moinuddin Sarker Sustainable Energy Fuels, 2018,2, 1057-1068

-

Prasanta Ray Bagdi,R. Sidick Basha RSC Adv., 2015,5, 61337-61344

-

Ang-Ying Lin,Fuqian Yang,Sanboh Lee RSC Adv., 2016,6, 94949-94958

-

Alain Mayer,Adrian Häberli,Christian J. Leumann Org. Biomol. Chem., 2005,3, 1653-1658

257282-90-9 (6-methyl-4-nitro-1,3-benzothiazol-2-amine) 関連製品

- 2228518-51-0(4-(azetidin-3-yl)-1,3,5-trimethyl-1H-pyrazole)

- 2229113-97-5(3-amino-3-(6-chloro-2-methoxypyridin-3-yl)propanoic acid)

- 221087-47-4(N-(6-Bromopyridin-2-Yl)-2,2-Dimethylpropanamide)

- 1432681-40-7(3-Methylimidazolidin-4-one hydrochloride)

- 2567505-03-5(2-3-(trifluoromethyl)piperidin-1-ylethan-1-ol hydrochloride)

- 2227246-92-4(Fmoc-PEG12-NHS ester)

- 2172149-33-4(3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutyl-N-(propan-2-yl)acetamido}propanoic acid)

- 1805097-93-1(5-(Fluoromethyl)-4-methoxy-3-(trifluoromethoxy)pyridine-2-acetic acid)

- 2228128-75-2(2-amino-2-(5-bromo-3-methylfuran-2-yl)acetic acid)

- 886902-89-2(1-(3,4-dichlorophenyl)methyl-2-(ethanesulfonyl)-1H-1,3-benzodiazole)

推奨される供給者

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬